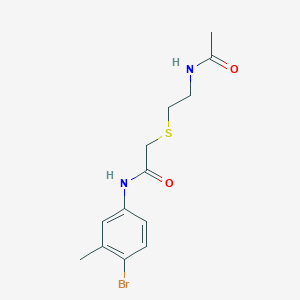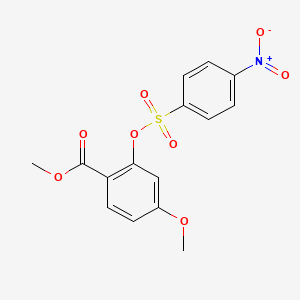
2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide, also known as BSI-201, is a chemical compound that has been extensively studied for its potential use in cancer treatment. BSI-201 is a poly (ADP-ribose) polymerase (PARP) inhibitor, which means that it blocks the activity of the PARP enzyme. PARP is involved in DNA repair, and by inhibiting its activity, BSI-201 can cause DNA damage and cell death in cancer cells.
Mechanism of Action
2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide works by inhibiting the activity of the PARP enzyme, which is involved in DNA repair. When PARP is inhibited, cancer cells are unable to repair DNA damage, which leads to cell death. 2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide has been shown to be particularly effective in cancer cells that have defects in their DNA repair mechanisms, such as those with mutations in the BRCA1 or BRCA2 genes.
Biochemical and Physiological Effects:
2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide has been shown to have several biochemical and physiological effects in cancer cells. Research has shown that 2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide can cause DNA damage, induce apoptosis (programmed cell death), and inhibit cell proliferation in cancer cells. 2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide has also been shown to enhance the immune response to cancer cells.
Advantages and Limitations for Lab Experiments
2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide has several advantages for use in lab experiments. It is a potent PARP inhibitor that has been extensively studied for its potential use in cancer treatment. 2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide is also relatively easy to synthesize using standard organic chemistry techniques. However, there are some limitations to the use of 2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide in lab experiments. It can be toxic to normal cells at high concentrations, and it is not effective in all types of cancer cells.
Future Directions
There are several potential future directions for research on 2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide. One area of research is the development of new PARP inhibitors that are more effective and less toxic than 2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide. Another area of research is the combination of PARP inhibitors with other cancer treatments, such as immunotherapy or targeted therapy. Additionally, research is needed to better understand the mechanisms of resistance to PARP inhibitors and to develop strategies to overcome resistance.
Synthesis Methods
2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide can be synthesized using a multistep process that involves the reaction of various chemical reagents. The synthesis method for 2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide has been described in several research articles, and it typically involves the use of organic solvents and reagents such as N,N-dimethylformamide, triethylamine, and acetic anhydride.
Scientific Research Applications
2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide has been extensively studied for its potential use in cancer treatment. Research has shown that 2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide can enhance the effectiveness of chemotherapy drugs such as cisplatin and carboplatin in killing cancer cells. 2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide has also been shown to be effective in treating breast cancer, ovarian cancer, and other types of cancer.
properties
IUPAC Name |
2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2S/c1-9-7-11(3-4-12(9)14)16-13(18)8-19-6-5-15-10(2)17/h3-4,7H,5-6,8H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZFLELVQQMQMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CSCCNC(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[2-(1,2-Oxazol-3-yl)acetyl]amino]-1-benzothiophene-2-carboxylic acid](/img/structure/B7682416.png)
![3-(2-Methyl-1,3-dioxolan-2-yl)-1-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B7682420.png)

![5-[1-[(5-Cyclobutyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7682437.png)
![2-Ethoxy-6-[(3-fluorophenyl)sulfinylmethyl]pyridine](/img/structure/B7682443.png)

![[2-(3-Acetamidoanilino)-2-oxoethyl] 3-(1,3-benzothiazol-2-yl)propanoate](/img/structure/B7682454.png)
![N-[4-(morpholin-4-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B7682467.png)



![2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]-1-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]ethanone](/img/structure/B7682500.png)
![N-(5-chloro-2-methoxyphenyl)-2-[[2-[cyclohexen-1-yl(ethyl)amino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B7682502.png)
